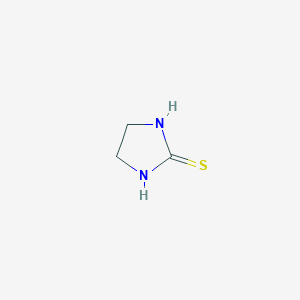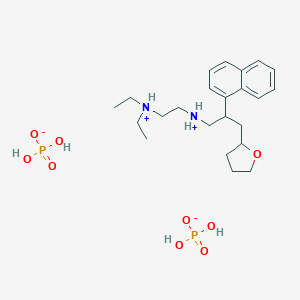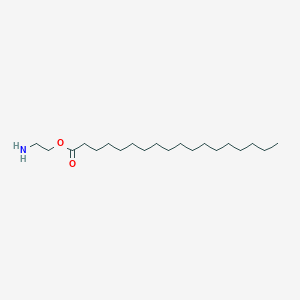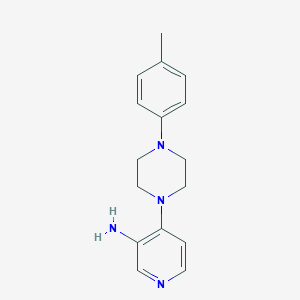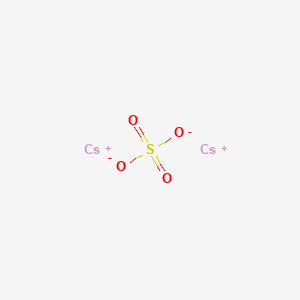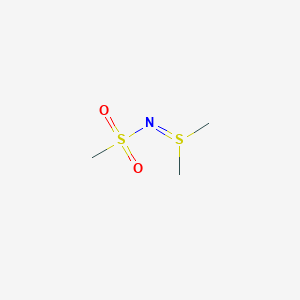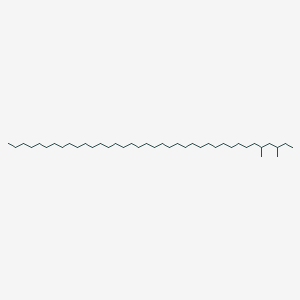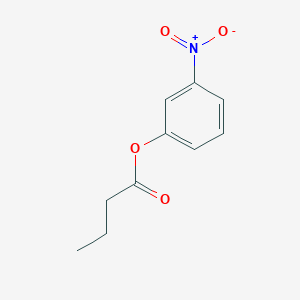
(3-Nitrophenyl) butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl) butanoate is a chemical compound that is used in scientific research for various purposes. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
(3-Nitrophenyl) butanoate is hydrolyzed by esterases to produce (3-nitrophenol) and butanoic acid. The hydrolysis reaction is used to study the kinetics of esterase-catalyzed reactions. The (3-nitrophenol) produced in the reaction can be monitored spectrophotometrically to determine the rate of the reaction.
Effets Biochimiques Et Physiologiques
(3-Nitrophenyl) butanoate has no known biochemical or physiological effects in living organisms. It is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Nitrophenyl) butanoate in lab experiments is that it is a model compound for studying enzyme-substrate interactions. It is also relatively easy to synthesize and purify. However, one limitation is that it has no known physiological or biochemical effects in living organisms, which limits its applications in certain areas of research.
Orientations Futures
For (3-Nitrophenyl) butanoate research include studying its applications in the development of new enzyme inhibitors and studying its interactions with different types of esterases. Additionally, further research can be conducted to determine its potential applications in drug discovery and development.
Conclusion:
In conclusion, (3-Nitrophenyl) butanoate is a chemical compound that is widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of (3-Nitrophenyl) butanoate in various areas of research.
Méthodes De Synthèse
(3-Nitrophenyl) butanoate is synthesized using a reaction between 3-nitrophenol and butanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(3-Nitrophenyl) butanoate is used in scientific research for various purposes such as enzyme assays, substrate for esterases, and as a model compound for studying enzyme-substrate interactions. It is also used for studying the kinetics of esterase-catalyzed hydrolysis reactions.
Propriétés
Numéro CAS |
14617-97-1 |
|---|---|
Nom du produit |
(3-Nitrophenyl) butanoate |
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
(3-nitrophenyl) butanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-4-10(12)15-9-6-3-5-8(7-9)11(13)14/h3,5-7H,2,4H2,1H3 |
Clé InChI |
RANXQNXWSFGIES-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
SMILES canonique |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



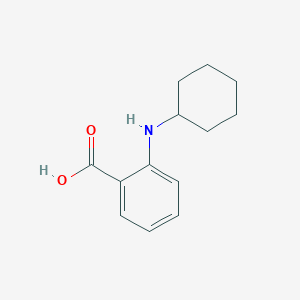

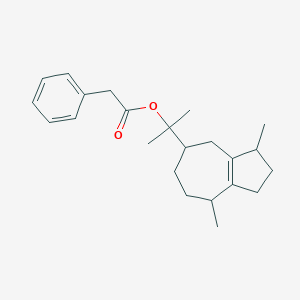
![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
